4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride
Overview
Description
4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Scientific Research Applications
4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other chemical products
Safety and Hazards
Future Directions
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
Similar compounds such as piperidine derivatives have been found to interact with various targets in the body . These targets play significant roles in various biological processes, including the regulation of neurotransmission, immune response, and metabolic processes .
Mode of Action
Piperidine derivatives, which are structurally similar, have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some piperidine derivatives have been found to inhibit the activity of certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
For example, some piperidine derivatives have been found to inhibit the cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme that metabolizes cholesterol into 24S-hydroxycholesterol (24HC) for regulating brain cholesterol homeostasis .
Pharmacokinetics
A similar compound, a piperidine derivative, was found to penetrate the blood-brain barrier and reduce the levels of 24hc in the mouse brain by 26% when administered orally at a dose of 30 mg/kg . This suggests that 4-(3-Piperidinylcarbonyl)-2-piperazinone Hydrochloride may also have good bioavailability and brain penetration.
Result of Action
Similar compounds such as piperidine derivatives have been found to have various effects at the molecular and cellular level, including the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .
Biochemical Analysis
Biochemical Properties
4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, specifically cholesterol 24-hydroxylase (CH24H or CYP46A1) . The interaction with CH24H is crucial for regulating brain cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol, which can be eliminated from the brain through the blood-brain barrier . The nature of this interaction involves the binding of 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride to the active site of CH24H, inhibiting its activity and thereby affecting cholesterol metabolism.
Cellular Effects
The effects of 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CH24H by 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride leads to a reduction in the levels of 24S-hydroxycholesterol, which is a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs) . This modulation can impact excitatory transmission in neurons, potentially affecting neuronal excitability and synaptic plasticity.
Molecular Mechanism
At the molecular level, 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CH24H, inhibiting its enzymatic activity . This inhibition leads to a decrease in the conversion of cholesterol to 24S-hydroxycholesterol, thereby affecting cholesterol homeostasis in the brain. Additionally, the reduction in 24S-hydroxycholesterol levels can influence gene expression related to cholesterol metabolism and neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of CH24H activity . Prolonged exposure to 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride may lead to adaptive cellular responses, such as upregulation of compensatory pathways to maintain cholesterol homeostasis.
Dosage Effects in Animal Models
The effects of 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits CH24H activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cholesterol metabolism and potential neurotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies.
Metabolic Pathways
4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride is involved in metabolic pathways related to cholesterol metabolism. The compound interacts with CH24H, an enzyme responsible for converting cholesterol to 24S-hydroxycholesterol . This interaction affects the metabolic flux of cholesterol and the levels of metabolites involved in cholesterol homeostasis. Additionally, the inhibition of CH24H by 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride can influence other metabolic pathways linked to cholesterol regulation.
Transport and Distribution
The transport and distribution of 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride within cells and tissues are critical for its biological activity. The compound can cross the blood-brain barrier, allowing it to reach the brain and exert its effects on CH24H . Transporters and binding proteins may facilitate the uptake and distribution of the compound within cells, influencing its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 4-(3-Piperidinylcarbonyl)-2-piperazinone hydrochloride is essential for its activity and function. The compound is likely to localize in cellular compartments where CH24H is expressed, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its inhibitory effects on CH24H activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride typically involves the reaction of piperidine derivatives with piperazinone. The process may include steps such as hydrogenation, cyclization, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may yield piperidine derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Piperazinone: A derivative of piperazine with a carbonyl group.
Piperine: An alkaloid found in black pepper with a piperidine moiety
Uniqueness
4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride is unique due to its specific structure, which combines features of both piperidine and piperazinone. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(piperidine-3-carbonyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-9-7-13(5-4-12-9)10(15)8-2-1-3-11-6-8;/h8,11H,1-7H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMFYYQUZADWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCNC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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